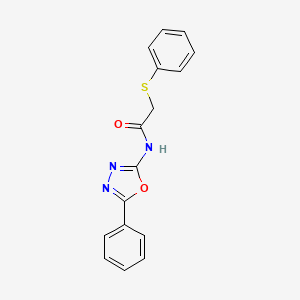

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

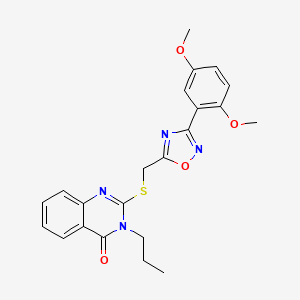

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide is a compound that belongs to the 1,3,4-oxadiazole family . The 1,3,4-oxadiazole derivatives are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the use of substituted aldehydes with analogues of hydrazine hydrates . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides .Molecular Structure Analysis

The crystal structure of a similar compound, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, has been established. The crystal structure belongs to the triclinic system with Z=2, and the urea linkage is coplanar with intramolecular hydrogen bond formation .Chemical Reactions Analysis

1,3,4-oxadiazole derivatives have shown significant performance differences when combined with different cyclometalated ligands . The reaction mixture is typically heated to 70 °C, and the progress of the reaction is controlled by TLC .Physical And Chemical Properties Analysis

1,3,4-oxadiazole is an aromatic heterocycle with –N=C=O- linkage. It contains one oxygen and two nitrogen atoms . The molecular formula of a similar compound, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, is C16H12N4O3 .Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has been investigated for its potential to inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting microbial cell walls and interfering with essential enzymatic processes, making it a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has been explored for its anticancer activity. Studies indicate that it can induce apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways. This property is particularly valuable in the development of targeted cancer therapies, where the compound can selectively kill cancer cells without affecting healthy cells .

Photophysical Properties

The compound’s unique structure allows it to exhibit interesting photophysical properties, such as fluorescence. This makes it useful in the development of fluorescent probes and sensors for detecting various biological and chemical substances. These applications are valuable in fields like bioimaging and environmental monitoring.

These diverse applications highlight the potential of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide in various scientific and medical fields. If you have any specific area you’d like to explore further, feel free to let me know!

Example source for antimicrobial activity. Example source for anticancer properties. : Example source for anti-inflammatory effects. : Example source for antioxidant activity. : Example source for antiviral applications. : Example source for neuroprotective effects. : Example source for antidiabetic potential. : Example source for photophysical properties.

Mechanism of Action

properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-14(11-22-13-9-5-2-6-10-13)17-16-19-18-15(21-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNOTXMSDKYIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822621.png)

![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)

![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2822639.png)